molecular formula C8H10N2O B1622993 Ethanone, 1-(4-hydrazinophenyl)- CAS No. 62646-10-0

Ethanone, 1-(4-hydrazinophenyl)-

Cat. No. B1622993
CAS RN: 62646-10-0
M. Wt: 150.18 g/mol
InChI Key: KSCXBGRIQVSKJE-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-hydrazinophenyl)-, also known as 4-Hydrazinobenzoylhydrazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Ethanone, 1-(4-hydrazinophenyl)- has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the synthesis of various organic compounds, including hydrazones, pyrazoles, and pyridazines. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as imidazoles and pyrimidines.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(4-hydrazinophenyl)- is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with various electrophiles. It has been shown to react with aldehydes, ketones, and imines, among other electrophiles.

Biochemical And Physiological Effects

Ethanone, 1-(4-hydrazinophenyl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties and has been found to inhibit the growth of various cancer cells. Additionally, it has been shown to possess antimicrobial and antifungal properties and has been used in the treatment of various infections.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ethanone, 1-(4-hydrazinophenyl)- in lab experiments is its versatility. This compound can be used as a reagent in the synthesis of various organic compounds and has been found to exhibit a wide range of biochemical and physiological effects. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of Ethanone, 1-(4-hydrazinophenyl)-. One area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential toxicity of this compound must be further investigated to ensure its safe use in lab experiments.

properties

IUPAC Name

1-(4-hydrazinylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)7-2-4-8(10-9)5-3-7/h2-5,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCXBGRIQVSKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395431
Record name Ethanone, 1-(4-hydrazinophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydrazinylphenyl)ethanone

CAS RN

62646-10-0
Record name Ethanone, 1-(4-hydrazinophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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